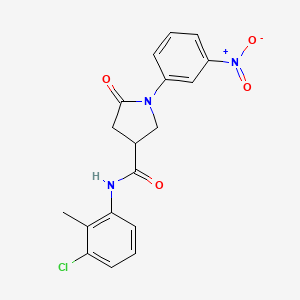![molecular formula C15H14Cl3N3OS B5151378 N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide](/img/structure/B5151378.png)
N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide group attached to a trichloroethyl moiety, which is further linked to a dimethylpyrimidinylthio group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Wirkmechanismus
Target of Action
The primary target of this compound is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
The compound interacts with SIRT2, inhibiting its function. The structure-based optimization approach led to the development of this compound as a potent SIRT2 inhibitor . The compound has shown a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 affects various biochemical pathways. SIRT2 is involved in the regulation of the cell cycle, autophagy, and immune and inflammatory responses . Therefore, the inhibition of SIRT2 can lead to changes in these pathways and their downstream effects.
Result of Action
In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This suggests that the compound’s action results in molecular and cellular effects that could be beneficial for the treatment of certain diseases.
Safety and Hazards
As with any chemical compound, handling “N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide” would require appropriate safety precautions. The presence of the trichloroethyl group suggests that it could be harmful if ingested or inhaled, and it might also be environmentally hazardous due to the chlorine atoms .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,6-dimethylpyrimidine-2-thiol: This intermediate is synthesized by reacting 4,6-dimethylpyrimidine with a thiolating agent such as hydrogen sulfide or thiourea under controlled conditions.
Formation of 2,2,2-trichloroethylbenzamide: This intermediate is prepared by reacting benzoyl chloride with trichloroethanol in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of 4,6-dimethylpyrimidine-2-thiol with 2,2,2-trichloroethylbenzamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the trichloroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are investigated, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylacetamide derivatives: These compounds share a similar benzamide structure but differ in the substituents attached to the benzamide group.
4,6-dimethylpyrimidine derivatives: These compounds have the same pyrimidine core but differ in the functional groups attached to the pyrimidine ring.
Uniqueness
N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3OS/c1-9-8-10(2)20-14(19-9)23-13(15(16,17)18)21-12(22)11-6-4-3-5-7-11/h3-8,13H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOMFJPUFYSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-acetyl-N-[2-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B5151317.png)
![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5151327.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)
![(5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5151367.png)
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)

![N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5151376.png)


![ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B5151393.png)
